D-Cellotetraose tetradecaacetate
Description
Significance of Oligosaccharides in Contemporary Carbohydrate Research
Oligosaccharides, which are carbohydrate polymers containing a small number of monosaccharide units, were once considered to have only basic functions as energy sources and structural materials. frontiersin.org However, recent advancements in glycobiology have revealed their critical involvement in a wide array of biological processes. frontiersin.org These complex sugar molecules are now known to play essential roles in cell-cell communication, signal transduction, immune responses, and pathogen recognition. frontiersin.orglongdom.org They achieve this functional diversity by linking to proteins and lipids to form glycoconjugates, which are abundant on cell surfaces and are integral to cellular identity and interaction. frontiersin.org The study of oligosaccharides is crucial for understanding fundamental biological mechanisms and for the development of new therapeutics and diagnostics. nih.gov
D-Cellotetraose Tetradecaacetate as a Model Cellooligosaccharide Derivative for Mechanistic Investigations
This compound serves as an important model compound for investigating the properties and reactions of cellulose (B213188), the most abundant biopolymer on Earth. biorxiv.org As a well-defined, shorter-chain analogue of cellulose, its acetylated form allows for easier handling and analysis in organic solvents. numberanalytics.comnih.gov Researchers utilize this compound to study the enzymatic degradation of cellulose, a key process in biofuel production and carbon cycling. ncsu.eduoregonstate.edu The defined structure of this compound provides a standardized substrate for characterizing the activity and specificity of cellulolytic enzymes. biorxiv.orgresearchgate.net
Overview of Acetylated Oligosaccharides within Chemical Biology and Materials Science Contexts
The acetylation of oligosaccharides, a process that replaces the hydroxyl groups with acetyl groups, significantly alters their physical and chemical properties. numberanalytics.comnih.gov This modification enhances their solubility in organic solvents, making them more amenable to a variety of chemical reactions and analytical techniques like NMR and mass spectrometry. numberanalytics.com In chemical biology, acetylated oligosaccharides are used as synthetic building blocks for creating complex glycoconjugates and glycan arrays to probe carbohydrate-protein interactions. researchgate.net In materials science, acetylated polysaccharides are explored for creating novel biomaterials, such as films and nanoparticles, with tailored properties. nih.govwur.nl The ability to control the degree of acetylation offers a way to fine-tune the characteristics of these materials for specific applications. nih.govresearchgate.net
Chemical and Physical Properties
This compound is a white solid with the chemical formula C₅₂H₇₀O₃₃. fujifilm.comtargetmol.com It is a fully acetylated derivative of D-cellotetraose, a tetrasaccharide composed of four β(1→4) linked D-glucose units. nih.gov
| Property | Value | Source(s) |
| IUPAC Name | (3R,4S,5R,6R)-6-(acetoxymethyl)-5-acetyloxy-4-[...]oxan-2-yl]oxyoxane-3,4,5-triyl triacetate | sigmaaldrich.com |
| CAS Number | 83058-25-7 | sigmaaldrich.comlabo.rolgcstandards.com |
| Molecular Formula | C₅₂H₇₀O₃₃ | targetmol.com |
| Molecular Weight | 1255.09 g/mol | targetmol.com |
| Appearance | White solid | fujifilm.com |
| Melting Point | 233-235 °C | fujifilm.com |
| Solubility | Soluble in organic solvents. | numberanalytics.comnih.gov |
Synthesis and Derivatization
The primary method for preparing this compound is through the acetolysis of cellulose. researchgate.netusda.gov This process involves the partial hydrolysis of cellulose with a mixture of acetic acid and acetic anhydride, followed by chromatographic separation to isolate the desired acetylated oligosaccharide. researchgate.netusda.gov One documented method involves applying the methanol-soluble portion of a cellulose acetolyzate to a silica (B1680970) gel column and eluting with a benzene-ethyl acetate (B1210297) mixture to yield chromatographically pure α-anomers of cellotriose (B13521) hendecaacetate and cellotetraose (B13520) tetradecaacetate. researchgate.net
Derivatization of cellooligosaccharides is a key strategy for creating probes to study enzyme activity and for synthesizing novel materials. ncsu.eduresearchgate.net For instance, chemo-enzymatic strategies can be employed to introduce specific functional groups. researchgate.net One approach involves the enzymatic addition of a galactose cap to the non-reducing end, which can then be chemically modified. researchgate.net This allows for the creation of "blocked" substrates to investigate the activity of endo-acting cellulases. researchgate.net
Spectroscopic and Analytical Characterization
The structure and purity of this compound are confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of acetylated oligosaccharides. researchgate.netacs.org The chemical shifts of the protons and carbons provide detailed information about the monosaccharide units, the glycosidic linkages, and the positions of the acetyl groups. researchgate.net For instance, the presence of acetyl groups is confirmed by characteristic signals in the ¹³C NMR spectra. epo.org
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its composition. researchgate.net Techniques like MALDI-TOF MS are particularly useful for analyzing oligosaccharides and can be used to monitor enzymatic reactions and derivatization processes. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. nih.govresearchgate.net In acetylated carbohydrates, a characteristic ester carbonyl (C=O) stretching band appears around 1740-1745 cm⁻¹, confirming the incorporation of acetyl groups. researchgate.nettandfonline.com The intensity of this band can be correlated with the degree of acetylation. nist.gov
Applications in Research
This compound and related acetylated cellooligosaccharides are valuable tools in several areas of research.
Probing Cellulose Degradation : These compounds serve as well-defined substrates for studying the mechanisms of cellulases, the enzymes that break down cellulose. researchgate.net By using a homogeneous, soluble substrate, researchers can obtain more precise kinetic data and better understand the subsite specificities of these enzymes. researchgate.net
Chromatographic Standards : Due to their well-defined structure and purity, acetylated cellooligosaccharides can be used as standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) for the analysis of complex carbohydrate mixtures. oregonstate.edunih.gov
Synthesis of Glycopolymers and Advanced Materials : The acetylated groups on this compound can be selectively removed and replaced with other functional groups, making it a useful precursor for the synthesis of novel glycopolymers and other advanced materials. nih.gov These materials can have applications in drug delivery, tissue engineering, and as functional food ingredients. researchgate.netwur.nl
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUTUOSZFVYRTC-NZEQKUHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization of D Cellotetraose Tetradecaacetate
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Following purification, spectroscopic methods are employed to confirm the precise chemical structure of D-Cellotetraose tetradecaacetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. electronicsandbooks.comnih.gov Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC), a complete assignment of all proton and carbon signals in the molecule can be achieved. nih.govresearchgate.net
A critical application of NMR is the determination of the degree of substitution (DS), which confirms that all available hydroxyl groups have been acetylated. nih.govnih.gov The DS is calculated by comparing the integrated area of proton signals specific to the substituent groups with the integral of protons on the carbohydrate backbone. researchgate.netyoutube.com For this compound, this involves comparing the integral of the methyl protons of the fourteen acetate (B1210297) groups with the integral of the anomeric protons of the four glucose units. A successful synthesis of the peracetylated compound will show a specific ratio between these integrals, confirming the structure. nih.govresearchgate.net
| NMR Application | Method Principle | Expected Outcome for this compound |
| Structural Confirmation | ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used to assign every proton and carbon atom and confirm the β-(1→4) glycosidic linkages. nih.govresearchgate.net | A unique set of chemical shifts and correlation signals that matches the proposed structure. electronicsandbooks.com |
| Determination of Degree of Substitution (DS) | The ratio of the integrated signal area of the acetate methyl protons (~2 ppm) to the integrated signal area of the anomeric protons (4.5-5.5 ppm) is calculated. nih.govyoutube.com | The integral of the 42 acetate protons (14 x CH₃) should be 10.5 times larger than the integral of the 4 anomeric protons. |
| This table describes the application of NMR spectroscopy for the characterization of acetylated oligosaccharides. |
Mass Spectrometry (MS), including LC-MS-TOF, for Molecular Mass and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass of a compound and assessing its purity by detecting and analyzing ions in the gas phase. When coupled with liquid chromatography (LC), particularly as LC-MS-Time-of-Flight (TOF), it becomes an exceptionally precise method for the characterization of complex molecules like this compound. nih.govlcms.cz
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov The LC component separates the sample's constituents, and the eluent is then introduced into the mass spectrometer. The MS component ionizes the molecules—for instance, through electrospray ionization (ESI)—and then separates the ions based on their mass-to-charge ratio (m/z). nih.gov
A Time-of-Flight (TOF) analyzer operates by accelerating a packet of ions through a high voltage into a field-free drift tube. nih.gov Lighter ions travel faster and reach the detector before heavier ions, assuming they have the same charge. The time it takes for an ion to reach the detector is directly related to its m/z value. This technique offers high mass accuracy, allowing for the determination of molecular formulas for small to medium-sized molecules, and high sensitivity. nih.govlcms.cz The combination of a quadrupole analyzer with a TOF analyzer (QTOF) further enhances capabilities, providing both high-resolution and accurate mass measurements. msu.edu
In the context of this compound, LC-MS-TOF is instrumental for:
Molecular Mass Confirmation: Verifying the exact molecular weight of the synthesized or isolated compound.
Purity Assessment: Detecting the presence of impurities, such as incompletely acetylated precursors or degradation products. The high resolving power of TOF-MS can separate compounds with very similar masses.
Structural Elucidation: While MS primarily gives mass information, fragmentation patterns (MS/MS) can help elucidate the structure of the parent molecule and any impurities.
Research involving derivatives of this compound demonstrates the utility of mass spectrometry. For example, in the synthesis of a perfluorinated cellotetraose (B13520) derivative (cellotetraose-F17) starting from D-(+)-cellotetraose tetradecaacetate, nanostructure-initiator mass spectrometry was used to confirm the purity and identify the correct mass of the final product. rsc.org The calculated exact mass for the derivative C₅₅H₇₈F₁₇N₅O₂₄ was 1515.48, which was successfully identified as the protonated molecule [M+H]⁺ at m/z 1516.45, confirming the successful synthesis. rsc.org
Table 1: Key Components and Functions in an LC-MS-TOF System
| Component | Function |
| Liquid Chromatography (LC) | Separates the components of a mixture based on their chemical and physical properties as they pass through a column. |
| Ion Source (e.g., ESI) | Converts the molecules eluting from the LC into gas-phase ions. |
| Quadrupole Analyzer (in QTOF) | Acts as a mass filter, selecting ions of a specific m/z range to pass through to the collision cell or TOF analyzer. |
| Time-of-Flight (TOF) Analyzer | Separates ions based on their velocity in a drift tube, providing a highly accurate measurement of their mass-to-charge ratio. nih.gov |
| Detector | Records the arrival time and abundance of the ions, generating the mass spectrum. |
Crystallographic Analysis of Cellotetraose Analogues and Implications for Cellulose (B213188) Structure
While a crystal structure for this compound itself is not the focus, the crystallographic analysis of its unacetylated analogue, β-D-Cellotetraose, provides profound insights into the structure of cellulose. Oligosaccharides serve as crucial model compounds because their single crystals can be grown and analyzed with high precision, which is difficult for the native cellulose polymer. oregonstate.edu
X-ray Crystallography for Conformational Analysis of Related Cellooligosaccharides (e.g., β-D-Cellotetraose hemihydrate)
The crystal structure of β-D-cellotetraose hemihydrate was successfully determined using X-ray diffraction, yielding critical information about its molecular conformation. nih.govacs.org The analysis revealed that the molecule crystallizes in the triclinic space group P1. acs.org
Table 2: Crystallographic Data for β-D-Cellotetraose Hemihydrate acs.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 8.023 Å |
| b = 8.951 Å | |
| c = 22.445 Å | |
| α = 89.26° | |
| β = 85.07° | |
| γ = 63.93° | |
| Molecular Arrangement | Two antiparallel molecules (A and B) per unit cell |
| C6-O6 Bond Orientation | All gauche-trans (gt) |
Derivation of Insights into Polysaccharide Packing and Intermolecular Interactions from Oligomer Structures
The study of cellotetraose oligomers is pivotal because their crystal packing mimics that of native cellulose polymorphs. The crystal structure of β-D-cellotetraose hemihydrate shows the same molecular packing as cellulose II, a significant allomorph of cellulose. nih.gov Both feature two antiparallel molecules within the unit cell. nih.govacs.org
The detailed analysis of the oligomer crystal reveals the specific intermolecular interactions that govern polysaccharide packing. These include a systematic network of two-center hydrogen bonds and C-H···O interactions, which contribute to the stability of the three-dimensional structure. acs.org Understanding these non-covalent interactions is essential for explaining the physical properties of cellulose fibers and their recalcitrance to enzymatic degradation. researchgate.netnih.gov The insights derived from such oligomer structures provide a molecular-level foundation for understanding the architecture of plant cell walls, where cellulose interacts extensively with other polysaccharides like pectins. nih.gov
D Cellotetraose Tetradecaacetate in Mechanistic Enzymology and Carbohydrate Biotransformation
Elucidation of Cellulolytic Enzyme Mechanisms Using D-Cellotetraose Tetradecaacetate as a Model Substrate
The breakdown of cellulose (B213188) is a critical process in global carbon cycling and various biotechnological applications. The acetyl groups on this compound mimic the substitutions found in natural acetylated polysaccharides like acetylated xylan (B1165943), providing a homogenous substrate to probe the activity of cellulolytic enzymes.
Glycoside Hydrolases (GHs) are a broad class of enzymes that hydrolyze the glycosidic bonds connecting carbohydrates. Endoglucanases, a key type of GH, typically cleave these bonds randomly at internal positions within a cellulose chain. However, the presence of acetyl groups on the glucan backbone significantly hinders the action of many GHs. mdpi.comnih.gov
Research using acetylated substrates demonstrates that the degree of substitution is a critical factor affecting enzyme activity. mdpi.com For many endoglucanases, a high degree of acetylation, such as in this compound, renders the glycosidic linkages inaccessible. This protective function of acetyl groups means that such peracetylated oligosaccharides are highly resistant to direct hydrolysis by most standard cellulases. mdpi.com This resistance makes this compound an excellent negative control or a specific substrate for enzymes that can overcome this steric hindrance, thereby helping to delineate the substrate specificity of novel GHs. Studies on various GH families have shown that while they may act on unsubstituted cellooligosaccharides like cellotetraose (B13520), their activity is significantly diminished on acetylated versions. nih.govescholarship.org
Table 1: General Activity of Selected Glycoside Hydrolase Families on Unsubstituted vs. Acetylated Oligosaccharides This table is illustrative, based on general findings in the literature.
| GH Family | Typical Activity on Cellotetraose | Expected Activity on this compound |
|---|---|---|
| GH5 | High | Negligible to None |
| GH7 | High (as exoglucanase) | Negligible to None |
| GH12 | High | Negligible to None |
Lytic Polysaccharide Monooxygenases (LPMOs) represent a different paradigm of polysaccharide degradation, employing an oxidative mechanism to cleave glycosidic bonds. scispace.comnih.gov These copper-dependent enzymes are crucial components in modern enzyme cocktails for biomass conversion. encyclopedia.pubmdpi.com
Investigations have shown that LPMOs can cleave acetylated cellulose substrates, although their efficiency decreases with a higher degree of substitution. mdpi.com LPMOs were found to act on cellulose acetates with a degree of acetylation up to 1.4, but not on more heavily substituted variants. mdpi.com This suggests that while a fully acetylated substrate like this compound would be challenging for LPMOs, it serves as a critical tool to probe the limits of their oxidative power and substrate recognition. The action of LPMOs on such substrates can introduce chain breaks, creating shorter, acetylated fragments, which is a key step in initiating the degradation of recalcitrant, acetylated biomass. mdpi.com
The kinetic parameters kcat (turnover number) and Km (Michaelis constant) are fundamental to describing enzyme efficiency. Using a well-defined, soluble substrate like this compound allows for precise kinetic measurements that are not possible with insoluble or heterogeneous polysaccharides.
For enzymes that do show activity on acetylated substrates, such as certain esterases or specialized GHs, this compound enables the determination of accurate kinetic constants. The general trend observed is that acetylation reduces the rate of enzymatic hydrolysis. nih.govresearchgate.net By comparing the kinetics of an enzyme on cellotetraose versus this compound, researchers can quantify the inhibitory effect of acetylation and gain insight into the energy landscape of substrate binding and catalysis. For example, a significant increase in Km would suggest that acetylation primarily hinders substrate binding, whereas a decrease in kcat would indicate an impairment of the catalytic step itself.
Enzymatic Deacetylation Processes of Cellooligosaccharide Acetates
The removal of acetyl groups is a prerequisite for the complete enzymatic breakdown of acetylated polysaccharides. This deacetylation is carried out by a class of enzymes known as carbohydrate esterases.
Carbohydrate esterases (CEs), particularly acetyl xylan esterases (AcXEs), are specialized enzymes that catalyze the hydrolysis of acetyl groups from hemicellulose and other acetylated carbohydrates. nih.govnih.govnih.gov Studies using model compounds analogous to this compound, such as glucose pentaacetate and other per-acetylated oligosaccharides, have been instrumental in characterizing these enzymes. mdpi.comresearchgate.net
Research shows that the ability of esterases to deacetylate substrates is influenced by both the chain length and the degree of acetylation. mdpi.com While many esterases can completely deacetylate smaller molecules like glucose pentaacetate, their activity can decrease on longer, fully acetylated chains. mdpi.com this compound serves as an ideal substrate to screen for and characterize potent CEs capable of acting on highly substituted oligosaccharides. The release of acetic acid from the substrate provides a direct measure of the esterase activity, allowing for detailed biochemical characterization. researchgate.net
Table 2: Deacetylation Activity of Various Carbohydrate Esterase (CE) Families on Acetylated Substrates Based on general activities reported for analogous model compounds.
| CE Family | Known Activity | Potential Role with this compound |
|---|---|---|
| CE1 | Acetyl Xylan Esterase | Hydrolysis of acetyl groups |
| CE2 | Acetyl Xylan Esterase | Hydrolysis of acetyl groups |
| CE4 | Acetyl Xylan Esterase, Chitin Deacetylase | Hydrolysis of acetyl groups |
One of the most important findings in the enzymatic degradation of acetylated biomass is the synergistic interaction between different classes of enzymes. encyclopedia.pubresearchgate.net The combination of esterases and cellulases (endoglucanases) leads to a much higher degree of degradation than the sum of the individual enzymes acting alone. mdpi.comnih.gov
Using a model system with this compound, this synergy can be clearly demonstrated.
Step 1: Deacetylation. An esterase first removes the acetyl groups from the this compound, converting it into the unsubstituted cellotetraose.
Step 2: Hydrolysis. Once the protective acetyl groups are removed, an endoglucanase can readily access and cleave the β-(1→4) glycosidic bonds of the cellotetraose backbone, breaking it down into smaller sugars like cellobiose (B7769950) and glucose.
This synergistic relationship is crucial for overcoming the recalcitrance of acetylated plant cell walls. Studies on cellulose acetate (B1210297) have shown that pretreatment with an esterase can significantly increase the subsequent glucose recovery by cellulases. For instance, one study reported that enzymatic deacetylation increased the absolute glucose recovery from cellulose acetate from 15% to 28%. mdpi.com This highlights the necessity of formulating enzyme cocktails containing both esterase and glycoside hydrolase activities for the efficient bioconversion of acetylated feedstocks.
Influence of Acetylation Degree and Distribution on Enzyme Action and Substrate Degradability
The enzymatic degradation of cellulosic biomass is a complex process influenced by various substrate-related factors, among which the degree and distribution of acetyl groups on the carbohydrate backbone are of paramount importance. This compound, a fully acetylated cellooligosaccharide, serves as a model compound to understand the steric and chemical hindrance imposed by acetylation on the accessibility of glycosidic bonds to cellulolytic enzymes.
Research has consistently shown that an increased degree of acetylation on polysaccharides like cellulose and xylan dramatically reduces their enzymatic digestibility. Acetyl groups are bulky substituents that can directly interfere with the binding of enzymes to the substrate. This steric hindrance is a primary mechanism by which acetylation protects the glycosidic linkages from enzymatic attack. Evidence suggests that acetyl groups can inhibit cellulases by disrupting the productive binding between the cellulose chain and the catalytic domain of the enzyme. Furthermore, acetylation may affect the binding of the carbohydrate-binding module (CBM) of cellulases to the substrate or increase the effective diameter of the cellulose chain, further impeding enzyme action researchgate.netscispace.com.
For instance, studies on cellulose acetate have demonstrated that the extent of enzymatic hydrolysis is inversely proportional to the degree of substitution (DS) of acetyl groups. While partially acetylated cellulose with a low DS may be susceptible to enzymatic degradation, highly acetylated forms are significantly more recalcitrant. A study on the enzymatic degradation of cellulose acetate showed that while a combination of esterases and cellulases could achieve up to 28% glucose recovery from cellulose acetate with a degree of substitution of 1.8, the efficiency was significantly lower than for less substituted variants mdpi.com. This highlights the necessity of initial deacetylation for effective glycoside hydrolase action. Lytic polysaccharide monooxygenases (LPMOs) and cellobiohydrolases have been shown to act on cellulose acetates with a degree of acetylation up to 1.4, but their activity is also hampered by the presence of acetyl groups mdpi.com.
The distribution of acetyl groups along the carbohydrate chain is another critical factor. The regioselectivity of carbohydrate esterases (CEs), the enzymes responsible for removing acetyl groups, plays a crucial role in the initial steps of degradation of acetylated polysaccharides. Some CEs exhibit broad specificity, while others are highly specific to the position of the acetyl group on the sugar residue nih.gov. For example, certain acetyl xylan esterases (AXEs) show a preference for deacetylating specific positions on the xylose units of xylan nih.gov. This enzymatic regioselectivity implies that the pattern of acetylation can determine the sequence and efficiency of enzymatic attack. In the context of this compound, where all available hydroxyl groups are acetylated, it is expected to be completely resistant to direct hydrolysis by endo- and exo-cellulases. Its degradation would necessitate the action of one or more carbohydrate esterases capable of removing the acetyl groups to expose the underlying β-1,4-glycosidic bonds.
The synergistic action between carbohydrate esterases and glycoside hydrolases is therefore essential for the complete breakdown of acetylated cellooligosaccharides. The CEs first remove the acetyl groups, which in turn allows the cellulases to access and cleave the glycosidic linkages. The efficiency of this synergy is dependent on the properties of both types of enzymes and the characteristics of the substrate, including the degree and pattern of acetylation.
Table 1: Effect of Acetylation on Enzymatic Hydrolysis of Cellulosic Substrates
| Substrate | Degree of Substitution (DS) of Acetyl Groups | Enzyme(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| Cellulose Acetate | Up to 1.8 | Esterases and Cellulases | Increased acetylation significantly reduces glucose recovery. Synergistic action of esterases and cellulases is required for degradation. | mdpi.com |
| Cellulose Acetate | Up to 1.4 | Lytic Polysaccharide Monooxygenase (LPMO), Cellobiohydrolase | Enzymatic cleavage is possible but is hindered by acetyl groups. | mdpi.com |
| Acetic Acid Pulp | High | Cellulases | Acetyl groups are a primary cause of poor enzymatic digestibility; saponification to remove acetyl groups improves hydrolysis. | researchgate.netscispace.com |
| Per-acetylated Xylooligosaccharides | High | Carbohydrate Esterases | Deacetylation is limited, suggesting regioselectivity of the enzymes. | mdpi.com |
Development and Application of Cellooligosaccharide-Based Affinity Probes for Enzyme Purification and Characterization
Affinity chromatography is a powerful technique for the purification and characterization of enzymes based on their specific binding to an immobilized ligand. In the field of carbohydrate enzymology, cellooligosaccharide-based affinity probes have emerged as valuable tools for isolating and studying cellulases and other carbohydrate-active enzymes. These probes leverage the natural affinity of the enzyme's active site or carbohydrate-binding modules for their substrates or inhibitors.
The synthesis of such affinity probes typically involves chemically modifying a cellooligosaccharide to introduce a reactive group that allows for its covalent attachment to a solid support, such as agarose (B213101) beads. For instance, cellooligosaccharides can be functionalized to carry an amino group, which can then be coupled to an activated matrix like epoxy-activated Sepharose. This method creates a stable ether linkage between the ligand and the support, ensuring minimal leaching and high binding capacity.
Cellooligosaccharides of varying lengths can be used as ligands to selectively purify different types of cellulases. For example, endoglucanases, which bind to internal regions of a cellulose chain, and exoglucanases (cellobiohydrolases), which act on the chain ends, may exhibit different affinities for immobilized oligosaccharides of different lengths. This allows for the fractionation of complex cellulase (B1617823) mixtures and the purification of individual enzyme components.
While unmodified cellooligosaccharides are effective ligands, derivatives of these sugars can also be employed to enhance specificity or to target particular enzymes. For instance, thiocellooligosaccharides, where a sulfur atom replaces the oxygen in the glycosidic linkage, have been successfully used as affinity ligands for the separation of cellobiohydrolases. These thio-analogs are often resistant to enzymatic cleavage, making them stable and reusable ligands.
The concept of using inhibitory molecules as affinity ligands is also well-established. Since this compound is a fully acetylated and thus likely a non-hydrolyzable analog of cellotetraose, it could theoretically be used to develop an affinity probe. Such a probe would be particularly useful for isolating and characterizing enzymes that have a strong affinity for acetylated carbohydrates, such as certain carbohydrate esterases. By immobilizing this compound on a solid support, one could potentially capture enzymes that specifically recognize and bind to acetylated sugar moieties. This would be a valuable tool for discovering and characterizing novel carbohydrate esterases from complex biological samples.
The characterization of enzymes using these affinity probes can provide valuable information about their substrate specificity and binding kinetics. By systematically varying the structure of the immobilized ligand (e.g., length of the oligosaccharide, degree and position of acetylation) and measuring the binding and elution behavior of the enzyme, researchers can gain insights into the architecture of the enzyme's active site and its mechanism of action.
Table 2: Application of Cellooligosaccharide-Based Affinity Probes in Enzyme Purification and Characterization
| Affinity Ligand | Matrix | Target Enzyme(s) | Purpose | Reference |
|---|---|---|---|---|
| Cellooligosaccharides | Agarose | Cellulases (Endo- and Exo-glucanases) | Purification and fractionation of cellulase components. | General Principle |
| Thiocellooligosaccharides | Sepharose | Cellobiohydrolases | Selective purification of exoglucanases. | Implied from general knowledge |
| This compound (proposed) | Epoxy-activated Sepharose | Carbohydrate Esterases, Acetyl Xylan Esterases | Purification and characterization of enzymes recognizing acetylated carbohydrates. | Hypothetical Application |
Broader Research Applications of D Cellotetraose Tetradecaacetate and Acetylated Carbohydrates
Supramolecular Chemistry Involving Acetylated Oligosaccharides
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, heavily utilizes carbohydrate derivatives. nih.gov Acetylated oligosaccharides are key players in this field due to their ability to self-assemble into well-defined, higher-order structures. nih.govrsc.org The structural diversity and complex non-covalent forces of carbohydrates—including hydrogen bonding and hydrophobic interactions—influence the molecular packing, morphology, and hierarchical order of the resulting supramolecular polymers. tue.nl
The process of O-acetylation is a common and vital strategy for protecting hydroxyl groups in carbohydrate chemistry. rsc.orgresearchgate.net This modification facilitates the synthesis of valuable intermediates used to create natural glycosides and other complex oligosaccharides. rsc.orgresearchgate.net The hydrophobic character imparted by the acetyl groups can drive hydrophobic interactions, which, along with hydrogen bonding and other forces, leads to the formation of supramolecular architectures like nanoparticles, hydrogels, and films. nih.gov The specific arrangement and stereochemistry of the acetylated sugar units dictate the final structure of these assemblies, making compounds like D-Cellotetraose tetradecaacetate important building blocks in the design of novel biomaterials. tue.nl
Researchers have developed supramolecular-assisted methods, such as using 18-crown-6 (B118740) with potassium fluoride (B91410), to perform O-acylation under mild, base-free conditions, further highlighting the importance of these acetylated compounds in synthetic chemistry. rsc.orgresearchgate.net
Green Chemistry Applications: Exploration of Sugar Acetates as CO2-philes and Novel Reaction Media
In the realm of green chemistry, sugar acetates, including peracetylated oligosaccharides like this compound, have emerged as novel and renewable "CO2-philes". nih.govfigshare.comacs.org This term describes substances that have a strong affinity for carbon dioxide. The acetylation of abundant and renewable carbohydrates provides an inexpensive route to creating materials for a variety of green chemistry applications in liquid and supercritical CO2 (scCO2). nih.govfigshare.com
Supercritical CO2 is an attractive green solvent alternative to traditional organic solvents due to its favorable environmental and economic properties, such as being non-toxic, recyclable, and having tunable solvent parameters. acs.org However, the low solubility of polar biological molecules like carbohydrates in scCO2 limits its application. acs.org Acetylation overcomes this hurdle. The high solubility of acetylated sugars in scCO2 is attributed to specific Lewis acid-Lewis base interactions between the carbon of CO2 (Lewis acid) and the carbonyl oxygen of the acetate (B1210297) groups (Lewis base). acs.org Ab initio calculations show this interaction is significant, being almost half as strong as a hydrogen bond in a water dimer. acs.org
Studies have demonstrated the deliquescence (dissolving in absorbed atmospheric moisture) of peracetylated sugars in the presence of gaseous CO2 and their exceptional solubility in liquid and scCO2. nih.govacs.org This property makes them potential candidates for use as surfactants in CO2-based microemulsion systems or as materials for CO2 separation. ncsu.edunih.gov The absorption of CO2 is influenced by the conformation and crystalline packing of the sugar acetate, with a CO2-induced structural change from crystalline to amorphous leading to a significant increase in CO2 absorption. nih.gov
Table 1: Research Findings on Sugar Acetates in Green Chemistry
| Research Finding | Significance | Citations |
|---|---|---|
| High Solubility in scCO2 | Acetylation makes renewable carbohydrates soluble in a green solvent, expanding the scope of scCO2 applications. | nih.gov, acs.org |
| Lewis Acid-Base Interaction | The interaction between acetate carbonyls and CO2 is the specific mechanism responsible for the "CO2-philic" nature of sugar acetates. | acs.org |
| CO2-Induced Deliquescence | Peracetylated sugars can dissolve when exposed to high-pressure CO2, a phenomenon detectable by Quartz Crystal Microbalance (QCM). | nih.gov, nih.gov |
| Potential as Separation Materials | The CO2 absorption capacity of sugar acetates is comparable to that of some ionic liquids, suggesting their use in CO2 capture and separation technologies. | ncsu.edu, nih.gov |
| Structural Influence on Absorption | The physical state (crystalline vs. amorphous) and molecular packing of the sugar acetate significantly impact its ability to absorb CO2. | nih.gov |
Fundamental Studies on Carbohydrate Conformation and Stereochemical Principles
The three-dimensional structure of carbohydrates is fundamental to their biological function, governing molecular recognition processes that are essential to life. pacific.eduwikipedia.org this compound and similar acetylated oligosaccharides are invaluable tools for probing the conformational preferences and stereochemical principles of carbohydrates. pacific.eduacs.org
Acetylation makes the oligosaccharides soluble in solvents used for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for determining molecular structure in solution. pacific.eduresearchgate.net By analyzing NMR data, such as three-bond coupling constants (³J), researchers can deduce the dihedral angles of the glycosidic linkages that connect the sugar units. pacific.edunih.gov These experimental values are often compared with theoretical calculations from molecular dynamics (MD) simulations and quantum mechanics (DFT) to build and refine Karplus equations, which correlate coupling constants to dihedral angles. pacific.eduresearchgate.net
Studies on acetylated sialic acids have shown that acetylation on the glycerol (B35011) chain does not cause major conformational changes to the glycosidic linkages but does confine structural differences to the local vicinity of the modification. nih.gov Furthermore, research on acetylated mannans demonstrated that the specific position of acetylation (regioselectivity), for instance at the C2 versus the C3 position, can distinctly influence the flexibility of the carbohydrate backbone. acs.org These fundamental studies on well-defined, acetylated model compounds like this compound provide critical insights into the behavior of more complex polysaccharides like cellulose (B213188). acs.org
Chemical Modification and Derivatization Studies of Cellooligosaccharide Scaffolds
Cellooligosaccharides serve as fundamental scaffolds for chemical modifications, enabling the synthesis of derivatives with tailored properties. Acetylation is a key step in many of these synthetic pathways, providing a means to control reactivity and solubility.
Controlling the placement of functional groups on a sugar is a central challenge in carbohydrate chemistry. Regioselective strategies, which allow for the addition or removal of groups at specific positions, are therefore highly sought after. beilstein-journals.orgresearchgate.net
Enzymatic methods have proven particularly powerful for the regioselective deacetylation of cellulose acetates. nih.gov Different families of acetyl xylan (B1165943) esterases (AXE) exhibit distinct regioselectivity. For example, within the carbohydrate esterase (CE) families:
CE 1 family enzymes can cleave acetyl groups at both the C2 and C3 positions. nih.gov
CE 5 family enzymes are more specific, removing acetyl groups only from the C2 position. nih.gov
CE 4 family enzymes appear to interact specifically with acetyl groups at the C3 position. nih.gov
These enzymatic tools allow for the creation of partially acetylated cellooligosaccharide scaffolds with precisely defined substitution patterns. mdpi.com Conversely, chemical synthesis often struggles to achieve such control, with methods like acid-catalyzed degradation and acetolysis frequently resulting in heterogeneous mixtures that require extensive purification. beilstein-journals.org The ability to generate specific patterns of acetylation is crucial, as this pattern can tune the physicochemical and biological properties of the oligosaccharide. beilstein-journals.org
Table 2: Regioselectivity of Acetyl Xylan Esterase (AXE) Families on Cellulose Acetate
| Enzyme Family | Regioselective Action | Citation |
|---|---|---|
| CE 1 | Cleaves acetyl groups at C2 and C3 positions. | nih.gov |
| CE 4 | Appears to cleave acetyl groups at the C3 position. | nih.gov |
| CE 5 | Cleaves acetyl groups at the C2 position. | nih.gov |
Beyond acetylation, cellooligosaccharide scaffolds can be further functionalized with other chemical groups to probe and modulate molecular interactions. Methylation and glycosylation are two such important modifications.
Methylation , the addition of a methyl group (-CH3), alters the carbohydrate's properties by increasing its hydrophobicity and modulating its conformational space. acs.org This is exploited in the industrial polymer methylcellulose. acs.org Fundamental studies on selectively methylated cellooligomers, often validated against NMR data and computational simulations, help elucidate the specific function of methylation in molecular recognition and its effect on solvation and conformation. acs.org
Glycosylation involves attaching other sugar units to the scaffold. This can be achieved through chemical synthesis or enzymatic reactions, such as transglycosylation, where an enzyme transfers a sugar from a donor to an acceptor molecule. nih.govtandfonline.com For example, cellodextrin phosphorylase can catalyze the iterative addition of glucose units to an acceptor like cellobiose (B7769950), allowing for the controlled synthesis of longer, soluble cellooligosaccharides. nih.gov This functionalization is critical for building more complex carbohydrate structures and for creating specific probes to study carbohydrate-protein interactions, such as the binding of enzymes like lytic polysaccharide monooxygenases (LPMOs) to their substrates. diva-portal.orgnih.gov These modified oligosaccharides are essential tools for understanding the molecular details of enzymatic biomass degradation and other biological recognition events. diva-portal.orgacs.org
Future Directions and Emerging Research Avenues in D Cellotetraose Tetradecaacetate Studies
Development of Novel and More Efficient Synthetic Methodologies for Acetylated Oligosaccharides
One promising avenue is the development of one-pot synthesis strategies, which streamline the process by combining multiple reaction steps into a single sequence without isolating intermediates. nih.govnih.gov The "preactivation method," where a highly reactive glycosylation intermediate is generated before the addition of a sugar acceptor, is particularly suitable for creating repetitive oligosaccharide sequences. rsc.org Another key area is the use of relative reactivity values (RRVs) to guide the selective coupling of thioglycoside donors and acceptors, enabling the controlled assembly of tetrasaccharides in a one-pot reaction. universiteitleiden.nl
Automated synthesis represents a major leap forward, offering rapid and efficient construction of oligosaccharides. nih.gov Automated glycan assembly (AGA), pioneered by the Seeberger group, utilizes a solid-phase approach that eliminates the need for intermediate purification. nih.govnih.gov Similarly, automated solution-phase synthesis, including methods like electrochemical assembly, is being developed to construct both linear and cyclic oligosaccharides with high precision. rsc.org These automated technologies significantly reduce the time and labor required for synthesis. nih.gov
Protecting group strategies are also evolving. While traditional acyl groups like acetate (B1210297) are common, researchers are exploring novel protecting groups to enhance stereoselectivity. nih.gov For instance, p-methoxybenzyl (PMB) ethers have been used successfully in the synthesis of complex glycosyl phosphatidylinositol (GPI) anchors, demonstrating their stability during glycosylation reactions. universiteitleiden.nl The strategic placement of different protecting groups allows for the discrimination between the various hydroxyl groups on the carbohydrate ring, which is a central challenge in carbohydrate chemistry. universiteitleiden.nl
The isolation of acetylated cello-oligosaccharides, including D-Cellotetraose tetradecaacetate, directly from the partial acetolysis of cellulose (B213188) is also an area of interest. researchgate.netoregonstate.edu This approach, followed by chromatographic separation, can provide a more direct route to obtaining these compounds for further study and application. researchgate.netoregonstate.edu
Table 1: Emerging Synthetic Strategies for Acetylated Oligosaccharides
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reaction vessel without isolating intermediates. nih.gov | Increased efficiency, reduced waste, and time savings. nih.gov |
| Automated Glycan Assembly (AGA) | Solid-phase synthesis performed by a machine, controlled by a computer. nih.gov | Rapid synthesis, high purity, and elimination of intermediate purification steps. nih.govnih.gov |
| Electrochemical Assembly | Utilizes electrochemical activation for glycosylation, suitable for automated solution-phase synthesis. rsc.org | Generation of reactive intermediates under mild, low-temperature conditions. rsc.org |
| Novel Protecting Groups | Use of alternative protecting groups (e.g., PMB ethers) to control reactivity and stereochemistry. universiteitleiden.nl | Enhanced stability and selectivity during complex synthetic pathways. universiteitleiden.nl |
| Direct Isolation | Isolation of acetylated oligosaccharides from partial acetolysis of cellulose. researchgate.net | Potentially more economical and direct route to target compounds. oregonstate.edu |
Integration of Advanced Analytical Techniques for Real-Time Monitoring of Glycan Transformations
The structural complexity of this compound and related glycans necessitates sophisticated analytical methods for their characterization and for monitoring their transformations in real-time. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are gold standards for structural elucidation, there is a growing trend towards integrating advanced, high-throughput, and real-time analytical platforms. mdpi.com
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and analysis of acetylated oligosaccharides. nih.gov Techniques such as Hydrophilic Interaction Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) have been developed for the compositional analysis of both non-substituted and acetylated xylo-oligosaccharides without the need for derivatization. nih.govpietdaas.nl For enhanced sensitivity, derivatization with fluorescent labels like anthranilic acid allows for the analysis of oligosaccharides containing base-labile groups, such as acetyls, under mild acidic conditions. oup.com
A significant advancement is the coupling of HPLC with mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS). pietdaas.nloup.com This combination provides molecular mass information for compounds within complex mixtures, aiding in the rapid identification of different acetylated oligomers. pietdaas.nl
For real-time monitoring, especially in bioprocessing, Process Analytical Technology (PAT) is becoming indispensable. researchgate.netbiocompare.com Emerging PAT tools aim to provide near real-time measurements of product quality attributes like glycosylation directly from bioreactors. biocompare.comresearchgate.net One such approach involves Fourier-transform infrared (FTIR) spectroscopy, which has been used to monitor the metabolic incorporation of azide-labeled sugars into living cells in real-time, demonstrating its potential for studying glycan dynamics. nih.gov Electrochemical biosensors are also being explored for rapid, cost-effective, and real-time assessment of glycan modifications. mdpi.com Furthermore, the multi-attribute method (MAM), a single liquid chromatography-mass spectrometry (LC-MS) method, allows for the simultaneous monitoring of glycosylation and other critical quality attributes, improving operational productivity. biocompare.com
Table 2: Advanced Analytical Techniques for Glycan Analysis
| Technique | Application in Glycan Analysis | Key Features |
|---|---|---|
| HILIC-ELSD | Separation and analysis of acetylated oligosaccharides. nih.govpietdaas.nl | No derivatization required; separates based on hydrophilicity. nih.gov |
| HPLC with Fluorescence Detection | High-sensitivity analysis of fluorescently-labeled oligosaccharides. oup.com | Allows analysis of base-labile acetyl groups; high sensitivity. oup.com |
| HPLC-MALDI-TOF-MS | Separation followed by mass determination of complex oligosaccharide mixtures. pietdaas.nl | Provides molecular weight information for peak identification. pietdaas.nl |
| FTIR Spectroscopy | Real-time monitoring of glycan metabolism in living cells using labeled sugars. nih.gov | Non-invasive; provides real-time quantitative data on glycan dynamics. nih.gov |
| Electrochemical Biosensors | Real-time monitoring of glycosylation patterns in bioprocessing. mdpi.com | High sensitivity, speed, and cost-effectiveness. mdpi.com |
| Multi-Attribute Method (MAM) | Simultaneous monitoring of glycosylation and other protein attributes via LC-MS. biocompare.com | Integrated, high-productivity monitoring for quality control. biocompare.com |
Deeper Mechanistic Insights into Complex Enzymatic Systems Involved in Glycan Processing
The synthesis and modification of this compound are intrinsically linked to the action of carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases (GHs). portlandpress.com A fundamental understanding of the mechanisms of these enzymes is crucial for harnessing them for biotechnological applications, such as the controlled synthesis or degradation of specific oligosaccharides.
Glycoside hydrolases cleave glycosidic bonds and are classified as either "inverting" or "retaining" based on the stereochemical outcome at the anomeric carbon. portlandpress.com Gaining structural and mechanistic insights into these enzymes allows for their rational engineering. nih.govwur.nl For example, structural studies of endo-α-mannosidase have revealed a long substrate-binding groove consistent with its function of cleaving bonds internally within a glycan chain. nih.govwur.nl Such detailed structural data provides a foundation for developing specific inhibitors or engineering enzymes for new purposes. nih.govub.edu
A powerful strategy for oligosaccharide synthesis is the use of "glycosynthases." These are engineered glycosidases in which the catalytic nucleophile is mutated to a non-nucleophilic amino acid (e.g., glycine (B1666218) or alanine). oup.com This mutation renders the enzyme hydrolytically inactive but capable of synthesizing a new glycosidic bond when provided with an activated sugar donor (e.g., a glycosyl fluoride) and an acceptor molecule. oup.com This technology has been successfully used to synthesize various oligosaccharides with high efficiency. oup.comnih.gov Further site-directed mutagenesis can improve the catalytic activity and substrate specificity of these engineered enzymes. oup.comnih.gov
Research is also focused on understanding the enzymatic degradation of acetylated cellulose derivatives. The degree of substitution (DS) is a critical factor; for instance, cellulase (B1617823) from Trichoderma reesei was found to not degrade cellulose acetate with a DS of 2 or higher. researchgate.net This suggests that the acetyl groups hinder the enzyme's access to the polymer chain. researchgate.net Understanding these structure-activity relationships is vital for designing biodegradable materials and for processes involving the enzymatic deconstruction of acetylated biomass.
Exploration of New Applications in Engineered Materials and Sustainable Chemical Processes
Cellulose derivatives, including acetylated forms, are attractive building blocks for new materials due to their origin from renewable biomass, biodegradability, and versatile chemical functionality. mdpi.comcore.ac.uk The unique properties of this compound and related compounds make them candidates for advanced applications.
In materials science, cellulose derivatives are used to create composite membranes, hydrogels, and nanoparticles. mdpi.comnih.gov For example, cellulose acetate is a key polymer for producing hemodialysis membranes and can be incorporated into composite membranes for water purification and bone tissue engineering scaffolds. nih.gov The ability to precisely control the degree of acetylation allows for the tuning of material properties. For instance, low degrees of substitution can preserve hydrogen bonding networks while long alkyl tails can be introduced to increase hydrophobicity, creating materials with unique self-assembly behaviors. core.ac.uk The liquid crystalline properties of some cellulose derivatives can be harnessed to create highly oriented and crystalline materials that could function as UV-absorbents for paper. core.ac.uk
In the realm of sustainable chemistry, acetylated oligosaccharides derived from biomass are valuable platform chemicals. mdpi.com Hydrothermal treatments like autohydrolysis can be used to fractionate lignocellulosic waste, solubilizing hemicellulose and pectin (B1162225) fractions into oligosaccharides. mdpi.com This process is advantageous as it uses the acetic acid naturally liberated from the biomass to catalyze the reaction, reducing the need for external chemicals. mdpi.com These oligosaccharides can then serve as building blocks for bioactive compounds, ingredients for cosmetics and foods, or as precursors for further chemical transformations. mdpi.comresearchgate.net
Furthermore, there is growing interest in using oligosaccharides in biomedical applications. Cyclodextrins, which are cyclic oligosaccharides, feature a hydrophilic exterior and a lipophilic core, enabling them to encapsulate and improve the bioavailability of drugs in delivery systems. dovepress.com The principles learned from these systems could be extended to engineered materials based on this compound, potentially leading to novel drug carriers or functional biomaterials. dovepress.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Alanine |
| Anthranilic Acid |
| Azide |
| Cellulose |
| Cellulose Acetate |
| D-Cellotetraose |
| Cyclodextrin |
| Glycine |
| p-Methoxybenzyl ether |
| Thioglycoside |
Q & A
Q. What statistical approaches are recommended for interpreting heterogeneous enzymatic assay data involving this compound?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch substrate variability. Normalize activity data to internal controls (e.g., p-nitrophenol standards) and use principal component analysis (PCA) to identify outlier replicates. For non-linear kinetics (e.g., substrate inhibition), fit data to the Hill equation using Bayesian inference for robust parameter estimation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
